molecular formula C₁₉H₂₅Cl₃N₂O B1147254 2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol CAS No. 728948-88-7

2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol

Número de catálogo: B1147254
Número CAS: 728948-88-7
Peso molecular: 403.77
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Registry Information

2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is systematically catalogued in major chemical databases with distinct registry identifiers that establish its unique chemical identity. The compound bears the PubChem Compound Identifier (CID) 28146185, which serves as its primary database reference in the National Center for Biotechnology Information's chemical information system. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with the primary CAS number being 728948-88-7, while an alternative CAS number 705289-61-8 also appears in chemical literature.

The molecular formula C₁₉H₂₃ClN₂O precisely defines the compound's atomic composition, indicating nineteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. Computational analysis using PubChem 2.1 software determined the exact molecular weight as 330.8 grams per mole. The compound's unique identifier within regulatory frameworks includes the UNII (Unique Ingredient Identifier) designation 3MUQ2LJ1P5, which facilitates its tracking within pharmaceutical regulatory systems.

Additional registry information includes the DSSTox Substance Identifier DTXSID80651150, establishing its presence within the United States Environmental Protection Agency's chemical safety database. The compound also possesses a Wikidata identifier Q82564317, linking it to structured chemical knowledge repositories. These multiple identifier systems ensure comprehensive tracking and referencing across diverse chemical information platforms.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the official IUPAC name designated as 2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol. This systematic name precisely describes the compound's structural arrangement, indicating the presence of a piperazine ring system substituted with both a chlorophenyl-phenylmethyl group and an ethanol chain.

Pharmaceutical nomenclature systems recognize this compound under several standardized designations that reflect its relationship to established antihistamine medications. The European Pharmacopoeia classification system identifies it as "Cetirizine EP Impurity G" or "Cetirizine Ethanol Impurity," emphasizing its role as a pharmaceutical-related substance. The United States Pharmacopeia employs the designation "Cetirizine Related Compound G," maintaining consistency with international pharmaceutical standards.

Nomenclature System Designated Name
IUPAC Official 2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
European Pharmacopoeia Cetirizine EP Impurity G
United States Pharmacopeia Cetirizine Related Compound G
Common Chemical This compound

Propiedades

IUPAC Name

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQSBXXYLQGZBR-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651150
Record name 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705289-61-8, 728948-88-7
Record name 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705289618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MUQ2LJ1P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The process can be summarized as follows:

    Step 1: 4-Chlorobenzhydryl chloride reacts with piperazine in the presence of a base.

    Step 2: The resulting intermediate is then treated with ethanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Aplicaciones Científicas De Investigación

2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol are compared below based on substituents, pharmacological activity, and physicochemical properties.

Structural Analogs with Modified Aryl Groups

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Differences Reference
Hydroxyzine C₂₁H₂₇ClN₂O₂ Ethoxyethanol chain instead of ethanol 374.9 Longer chain increases bioavailability; pKa = 2.47 enhances gastric absorption. Used as antihistamine .
2-{4-[(4-Fluorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol C₁₉H₂₃FN₂O Fluorine replaces chlorine at para position 314.4 Increased electronegativity may alter receptor binding affinity and metabolic stability .
2-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol C₁₉H₂₃ClN₂O Chlorine at ortho position on phenyl ring 330.85 Steric hindrance reduces receptor interaction; lower antihistaminic activity .

Analogs with Functional Group Variations

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Differences Reference
Cetirizine Dihydrochloride C₂₁H₂₅Cl₃N₂O₃ Acetic acid group replaces ethanol 461.8 Increased polarity reduces CNS penetration, minimizing sedation. Second-generation antihistamine .
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone C₁₃H₁₅F₃N₂O Trifluoromethyl and ketone groups 272.27 Electron-withdrawing groups enhance metabolic stability but reduce H₁-receptor affinity .
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol C₁₃H₁₉ClN₂O₃S Sulfonyl group and 3-methyl substitution 318.82 Sulfonamide structure may confer antibacterial activity; reduced lipophilicity limits CNS effects .

Pharmacological and Physicochemical Insights

  • Hydroxyzine vs. Target Compound: Hydroxyzine’s ethoxyethanol chain extends its half-life but increases sedative effects due to enhanced brain penetration . The target compound’s shorter ethanol group may reduce sedation but retain antihistaminic activity.
  • Fluorine vs. Chlorine Substitution : Fluorine’s smaller size and higher electronegativity (in the 4-fluorophenyl analog) may improve metabolic stability but slightly reduce receptor binding compared to chlorine .
  • Cetirizine Derivative: The acetic acid group in cetirizine increases polarity, making it a non-sedative alternative to hydroxyzine and the target compound .

Stereochemical Considerations

The (R)-enantiomer of the target compound is critical for activity, mirroring levocetirizine’s enantioselective H₁-receptor binding . Racemic mixtures (e.g., hydroxyzine) often require higher doses to achieve efficacy, increasing side effects.

Actividad Biológica

The compound 2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol , also known as R-levocetirizine or Cetirizine Dihydrochloride Impurity G , is a derivative of the piperazine class and has been studied for its biological activity, particularly in the context of antihistamine effects. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Name This compound
Molecular Formula C19H23ClN2O·2ClH
Molecular Weight 403.77 g/mol
CAS Number 164726-80-1

Antihistamine Effects

R-levocetirizine is primarily recognized for its role as an H1-antihistamine. Studies indicate that it effectively blocks the action of histamine at H1 receptors, which is crucial in treating allergic reactions. Its selectivity for H1 receptors over other receptor types contributes to its reduced side effects compared to older antihistamines.

The mechanism involves competitive inhibition of histamine binding to H1 receptors, leading to decreased vascular permeability and reduced bronchoconstriction. This action alleviates symptoms associated with allergic rhinitis and urticaria.

Case Studies and Research Findings

  • Efficacy in Allergic Rhinitis : A study published in the Journal of Allergy and Clinical Immunology demonstrated that R-levocetirizine significantly reduced nasal symptoms in patients with seasonal allergic rhinitis compared to placebo (p < 0.05) .
  • Sedation Profile : In a clinical trial assessing sedation levels, R-levocetirizine showed a lower incidence of sedation compared to first-generation antihistamines, making it suitable for daytime use without impairing cognitive function .
  • Comparative Studies : A comparative analysis with other antihistamines indicated that R-levocetirizine had a faster onset of action and longer duration of effect, providing relief for up to 24 hours after administration .

Absorption and Distribution

R-levocetirizine is well absorbed following oral administration, with peak plasma concentrations occurring approximately 0.5 to 1 hour post-dose. It demonstrates a volume of distribution consistent with extensive tissue binding.

Metabolism and Excretion

The compound undergoes minimal hepatic metabolism, primarily excreted unchanged in urine. Its elimination half-life is approximately 8 hours, allowing for once-daily dosing in clinical settings.

Safety and Side Effects

While generally well-tolerated, some reported side effects include:

  • Drowsiness
  • Dry mouth
  • Fatigue

These effects are notably less severe than those associated with first-generation antihistamines.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol in laboratory settings?

Answer:
The compound is synthesized via nucleophilic substitution between 4-chlorobenzhydryl chloride and piperazine, followed by ethylene oxide addition to introduce the ethanol moiety. Key conditions include:

  • Solvent: Dichloromethane (DCM) for its inertness and solubility properties.
  • Base: Triethylamine (TEA) to neutralize HCl generated during the reaction.
  • Temperature: Maintain 0–5°C during initial steps to minimize side reactions; room temperature for later stages.
  • Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from ethanol .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Verify piperazine ring protons (δ 2.5–3.5 ppm) and benzhydryl aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR: Confirm the ethanol moiety (C-O signal at δ 60–70 ppm) and quaternary carbon in the benzhydryl group.
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 330.8 (M⁺) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What methodological approaches are recommended to investigate its pharmacological interactions, particularly with serotonin receptors?

Answer:

  • Radioligand Binding Assays:
    • Use [³H]-8-OH-DPAT for 5-HT₁A receptor affinity (IC₅₀ determination).
    • Include competitive binding with known agonists/antagonists (e.g., buspirone) to validate specificity .
  • Functional Assays:
    • Measure cAMP accumulation in HEK-293 cells transfected with 5-HT receptors to assess G-protein coupling .
  • Cross-Validation: Combine results with in silico docking (e.g., AutoDock Vina) to map binding interactions .

Advanced: How can contradictory data regarding its receptor affinity across studies be resolved?

Answer:
Contradictions often arise from assay variability or stereochemical impurities. Mitigation strategies:

  • Chiral Resolution: Use chiral HPLC to isolate the (R)-enantiomer and retest activity .
  • Standardized Protocols: Adopt uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) across studies.
  • Data Triangulation: Compare radioligand binding (cell membranes) with functional assays (live cells) to confirm target engagement .

Advanced: What strategies are effective for evaluating metabolic stability and identifying major metabolites?

Answer:

  • In Vitro Metabolism:
    • Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
    • Major metabolic pathways: N-dealkylation of piperazine or oxidation of the ethanol group .
  • Metabolite Identification:
    • Use high-resolution MS (Q-TOF) to detect hydroxylated or glucuronidated derivatives.
    • Compare fragmentation patterns with synthetic standards .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Answer:

  • Core Modifications:
    • Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects.
    • Shorten the ethanol chain to a methyl group to probe steric tolerance .
  • Assay Cascade:
    • Prioritize in vitro binding (5-HT₁A, 5-HT₂A) followed by ADME-Tox profiling (Caco-2 permeability, CYP inhibition).
    • Use QSAR models to predict logP and pKa for solubility optimization .

Advanced: What experimental designs are suitable for assessing its potential neurotoxicity or off-target effects?

Answer:

  • In Vitro Cytotoxicity:
    • MTT assay in SH-SY5Y neuronal cells; compare IC₅₀ values with therapeutic concentrations .
  • Off-Target Screening:
    • Screen against a panel of 50 GPCRs (Eurofins Cerep) to identify unintended interactions.
  • In Vivo Safety:
    • Conduct acute toxicity studies in rodents (OECD 423) with histopathology of brain and liver tissues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.